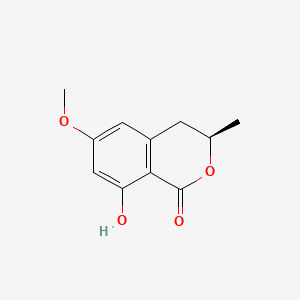

6-Methoxymellein

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

13410-15-6 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC名 |

(3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m1/s1 |

InChIキー |

AIFNAMVERSBWPS-ZCFIWIBFSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |

異性体SMILES |

C[C@@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |

正規SMILES |

CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |

同義語 |

6-methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin 6-methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin, (R)-(-)-isomer 6-methoxymellein 6-MHMD-isocoumarin |

製品の起源 |

United States |

Foundational & Exploratory

6-Methoxymellein: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxymellein is a naturally occurring dihydroisocoumarin that has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This technical guide provides an in-depth overview of the known natural sources of this compound, its occurrence, and quantitative data where available. It also details the experimental protocols for its extraction, purification, and quantification, and illustrates the key biosynthetic and signaling pathways involved in its production. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a member of the mellein (B22732) family, is a phenolic compound characterized by a 3,4-dihydroisocoumarin skeleton. First isolated from carrots, its role as a phytoalexin, a plant-produced antimicrobial compound in response to stress, has been well-documented.[1][2] Beyond its function in plant defense, this compound has demonstrated a range of biological activities that make it a promising candidate for further investigation in drug discovery and development. Understanding its natural sources and the methods for its isolation is a critical first step in harnessing its therapeutic potential.

Natural Sources and Occurrence

This compound has been identified in a variety of natural sources, primarily in plants and fungi.

Plant Kingdom

The most well-known plant source of this compound is the carrot (Daucus carota).[3] In carrots, it is produced as a phytoalexin in response to various stressors, including fungal infections and exposure to UV light.[1] Its presence is associated with a bitter taste in carrots.[1]

Another documented plant source is Garcinia xanthochymus, a tropical fruit tree. This compound has been isolated from the twigs of this plant, indicating its distribution in different plant tissues.[2]

Fungal Kingdom

Several fungal species are known to produce this compound as a secondary metabolite. These include:

The production of this compound by these fungi suggests its potential role in fungal metabolism and interaction with their environment.

Other Sources

While early literature broadly mentions the presence of isocoumarins in insects, extensive searches have not yielded specific evidence of this compound production by any particular insect species. The carpenter ant, Camponotus herculeanus, has been a subject of interest in chemical ecology, but there is no direct evidence to suggest it produces this compound.[5][6][7] Therefore, based on the current scientific literature, insects are not considered a significant natural source of this specific compound.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and environmental conditions. The most comprehensive quantitative data is available for carrots.

| Natural Source | Part/Condition | Concentration Range (µg/g) | Reference(s) |

| Plants | |||

| Daucus carota (Carrot) | Fresh Roots | 0.02 - 76.00 | [8] |

| Processed Carrot Products | 0.04 - 15.64 | [8] | |

| Garcinia xanthochymus | Twigs | Not Reported | [2] |

| Fungi | |||

| Sporormia bipartis | Fermentation Culture | Not Reported | [4] |

| Sporormia affinis | Fermentation Culture | Not Reported | [2] |

Biosynthesis and Regulation

The production of this compound in both plants and fungi follows a polyketide pathway. The biosynthesis is a two-step process:

-

Formation of 6-Hydroxymellein (B1220941): The precursor, 6-hydroxymellein, is synthesized from acetyl-CoA and malonyl-CoA.

-

Methylation: 6-Hydroxymellein is then methylated by the enzyme 6-hydroxymellein O-methyltransferase, using S-adenosyl methionine as a methyl group donor, to yield this compound.[1]

In plants, particularly in carrots, the production of this compound is tightly regulated and is induced by various biotic and abiotic stressors. This induction is part of the plant's defense mechanism. The signaling pathway for phytoalexin induction is complex and involves the recognition of stress signals, leading to a cascade of intracellular events that ultimately activate the expression of genes involved in the biosynthesis of this compound.

Figure 1. Simplified signaling pathway for stress-induced biosynthesis of this compound in plants.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from natural sources.

Extraction and Purification from Plant Material (e.g., Carrots)

This protocol is adapted from methods described for the isolation of this compound from carrots.

1. Sample Preparation:

-

Wash and peel fresh carrots.

-

Shred or homogenize the carrot tissue to increase the surface area for extraction.

2. Extraction:

-

Macerate the prepared carrot tissue in methanol (B129727) (e.g., 1:5 w/v) at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture through cheesecloth or a sintered glass funnel to separate the extract from the solid residue.

-

Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

3. Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient, followed by a dichloromethane-methanol gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.

-

Elute with the same solvent to separate compounds based on size.

-

Collect and monitor fractions by TLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

-

Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Extraction and Purification from Fungal Cultures

This is a general protocol for the extraction of isocoumarins from fungal fermentation.

1. Fungal Culture:

-

Culture the desired fungal strain (e.g., Sporormia bipartis) on a suitable solid or liquid medium (e.g., potato dextrose agar/broth) for a sufficient period to allow for the production of secondary metabolites.

2. Extraction:

-

If using a solid medium, macerate the fungal biomass and the medium in a solvent like ethyl acetate or acetone.

-

If using a liquid medium, separate the mycelium from the broth by filtration. Extract the mycelium and the broth separately with a water-immiscible organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and concentrate under reduced pressure.

3. Purification:

-

Follow the same purification steps as described for plant material (Section 5.1, step 3), including silica gel chromatography, Sephadex LH-20 chromatography, and preparative HPLC.

Figure 2. General experimental workflow for the isolation and identification of this compound.

Quantification by HPLC

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions (Suggested):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. An example gradient could be:

-

0-20 min: 20% to 80% Acetonitrile

-

20-25 min: 80% to 100% Acetonitrile

-

25-30 min: Hold at 100% Acetonitrile

-

30-35 min: Return to 20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance of similar phenolic compounds, a wavelength in the range of 280-330 nm should be suitable. A diode array detector can be used to determine the optimal wavelength. Fluorescence detection with excitation at approximately 290 nm and emission at around 485 nm may offer higher sensitivity.[9]

-

Column Temperature: 30-40°C.

3. Standard Curve Preparation:

-

Prepare a stock solution of purified this compound of a known concentration.

-

Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Analysis:

-

Dissolve a known weight of the extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Inject a known volume of the sample and the standards into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Conclusion

This compound is a valuable natural product with a range of interesting biological activities. Its primary and most well-characterized sources are carrots, where it functions as a phytoalexin, and various fungal species. While quantitative data is readily available for carrots, further research is needed to determine the typical yields from fungal and other plant sources. The experimental protocols outlined in this guide provide a solid foundation for the isolation and quantification of this compound, which is essential for advancing research into its pharmacological properties and potential therapeutic applications. The elucidation of its biosynthetic and regulatory pathways opens up possibilities for biotechnological production and metabolic engineering to enhance its yield. This comprehensive guide serves as a critical resource for scientists and researchers dedicated to exploring the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrot - Wikipedia [en.wikipedia.org]

- 4. Production of 6-methoxy-mellein by Sporormia bipartis Cain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camponotus herculeanus - Wikipedia [en.wikipedia.org]

- 6. antkeepers.com [antkeepers.com]

- 7. antantics.wales [antantics.wales]

- 8. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

The Biosynthesis of 6-Methoxymellein in Carrots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 6-methoxymellein, a key phytoalexin in carrots (Daucus carota). This isocoumarin (B1212949) derivative is of significant interest due to its role in plant defense and its potential pharmacological activities. This document details the enzymatic pathway, kinetic properties of the involved enzymes, and protocols for elicitation and analysis, presenting a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound

This compound is a phenolic compound that contributes to the bitter taste of carrots and acts as a phytoalexin, a substance produced by plants in response to stress, particularly microbial attack or UV irradiation.[1] Its biosynthesis is a defense mechanism, and understanding this pathway is crucial for developing carrot varieties with enhanced disease resistance and for exploring the therapeutic potential of this natural product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in carrots is a two-step enzymatic process that begins with the assembly of a polyketide chain followed by a methylation reaction. The pathway is initiated in response to various biotic and abiotic elicitors.

Step 1: Formation of 6-Hydroxymellein (B1220941)

The first committed step is the synthesis of the intermediate, 6-hydroxymellein. This reaction is catalyzed by the enzyme 6-hydroxymellein synthase , a multifunctional Type I polyketide synthase (PKS).[2][3] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and two molecules of malonyl-CoA (B1194419) as extender units. The synthesis involves a series of condensation, reduction, and cyclization reactions, with NADPH serving as the reducing cofactor.[3][4]

The overall reaction catalyzed by 6-hydroxymellein synthase is:

Acetyl-CoA + 2 Malonyl-CoA + 2 NADPH + 2 H⁺ → 6-Hydroxymellein + 3 CoASH + 2 NADP⁺ + H₂O + CO₂

Step 2: Methylation of 6-Hydroxymellein

The final step in the biosynthesis is the methylation of the hydroxyl group at the C-6 position of 6-hydroxymellein to form this compound. This reaction is catalyzed by the enzyme 6-hydroxymellein O-methyltransferase (6-HM OMT).[1][5] The methyl group is transferred from S-adenosyl-L-methionine (SAM), which acts as the methyl donor.[1]

The reaction is as follows:

6-Hydroxymellein + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine

Below is a diagram illustrating the core biosynthetic pathway.

Key Enzymes in the Biosynthesis

6-Hydroxymellein Synthase

This enzyme is a crucial component of the pathway, belonging to the family of polyketide synthases.

| Property | Description | References |

| Enzyme Class | Polyketide Synthase (Type I) | [2] |

| Substrates | Acetyl-CoA, Malonyl-CoA | [2] |

| Cofactor | NADPH | [4] |

| Product | 6-Hydroxymellein | [2] |

| Cellular Localization | Cytosolic | [4] |

| Structure | Homodimer of identical subunits | [6] |

| Kinetic Parameters | Specific values for Km and Vmax for the carrot enzyme are not readily available in the cited literature. |

6-Hydroxymellein O-Methyltransferase

This enzyme completes the biosynthesis by adding a methyl group to the 6-hydroxymellein intermediate.

| Property | Description | References |

| Enzyme Class | O-Methyltransferase | [5] |

| Substrates | 6-Hydroxymellein, S-Adenosyl-L-methionine (SAM) | [1] |

| Product | This compound | [1] |

| Cellular Localization | Presumed to be cytosolic | |

| Kinetic Parameters | Specific values for Km and Vmax for the carrot enzyme are not readily available in the cited literature. |

Elicitation of this compound Biosynthesis

The production of this compound is inducible and can be significantly enhanced by treating carrot tissues with elicitors.

| Elicitor | Description | Effect on this compound Production | References |

| Fungal Elicitors | Cell wall components from pathogenic fungi such as Botrytis cinerea. | Significant increase in this compound accumulation. | [1] |

| UV-C Irradiation | Exposure to short-wavelength ultraviolet light. | Induction of this compound biosynthesis. | [2][7] |

| Wounding | Physical damage to the carrot root tissue. | Synergistic effect with UV-C in inducing this compound. | [2] |

The logical relationship between elicitors and the biosynthetic pathway is depicted below.

Experimental Protocols

Detailed, standardized protocols for the enzymes from carrots are not widely published. The following are generalized methodologies based on available literature.

Preparation of Fungal Elicitor from Botrytis cinerea

-

Culture of Botrytis cinerea : Grow the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation.

-

Spore Suspension : Harvest spores by flooding the culture with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Elicitor Preparation : While a crude spore suspension can be used, a more defined elicitor can be prepared from the fungal cell wall. This typically involves autoclaving a mycelial suspension and homogenizing it. The resulting homogenate can be partially purified to enrich for carbohydrate elicitors.

-

Application : The elicitor preparation is added to carrot cell suspension cultures or applied to carrot slices.

UV-C Irradiation of Carrot Slices

-

Sample Preparation : Wash and surface-sterilize whole carrots. Cut the carrots into uniform slices (e.g., 5 mm thickness).

-

Irradiation : Place the carrot slices in a single layer under a UV-C lamp (e.g., 254 nm). The dose of UV-C can be varied by adjusting the exposure time and distance from the lamp. A common dose to induce phytoalexins is in the range of 0.1 to 1.0 kJ/m².[2]

-

Incubation : After irradiation, incubate the carrot slices in a dark, humid environment for a period of 24 to 72 hours to allow for the accumulation of this compound.

Assay for 6-Hydroxymellein Synthase Activity

This assay measures the incorporation of radiolabeled precursors into 6-hydroxymellein.

-

Enzyme Extraction : Homogenize elicitor-treated carrot tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors and a reducing agent like dithiothreitol). Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

Reaction Mixture : The reaction mixture should contain the enzyme extract, acetyl-CoA, [¹⁴C]-malonyl-CoA, and NADPH in a buffered solution.

-

Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction and Analysis : Stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The amount of radiolabeled 6-hydroxymellein formed is quantified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.

Assay for 6-Hydroxymellein O-Methyltransferase Activity

This assay measures the transfer of a radiolabeled methyl group to 6-hydroxymellein.

-

Enzyme Extraction : Prepare a crude enzyme extract from elicitor-treated carrot tissue as described for the synthase assay.

-

Reaction Mixture : The reaction mixture should contain the enzyme extract, 6-hydroxymellein, and S-adenosyl-L-[methyl-¹⁴C]-methionine in a suitable buffer.

-

Incubation : Incubate the reaction at an optimal temperature for a specific time.

-

Extraction and Analysis : Extract the this compound product and quantify the incorporated radioactivity as described above.

The general workflow for enzyme extraction and activity assays is outlined below.

Quantitative Data

Precise quantitative data for the biosynthesis of this compound in carrots is limited in the publicly available literature. The following tables summarize the available information.

Table 1: Precursor Concentrations in Plant Tissues (Illustrative)

Specific concentrations of acetyl-CoA and malonyl-CoA in carrot root tissue are not well-documented. The values below are from other plant systems and are provided for general context.

| Metabolite | Tissue | Concentration Range (nmol/g fresh weight) | References |

| Acetyl-CoA | Various Plant Tissues | 1 - 10 | General literature |

| Malonyl-CoA | Rat Liver | 1 - 6 | [8] |

Table 2: Elicitor Treatment and this compound Accumulation

| Treatment | Carrot Material | Incubation Conditions | Fold Increase in this compound | References |

| UV-C (0.5 kJ/m²) | Slices | 48h at 15°C | Significant increase | [2] |

| Fungal Elicitor | Cell Culture | 24-48h | Substantial accumulation | [1] |

Conclusion

The biosynthesis of this compound in carrots is a well-defined two-step pathway involving a polyketide synthase and an O-methyltransferase. The induction of this pathway by various elicitors highlights its role as a defense mechanism. While the key enzymatic steps have been elucidated, further research is required to determine the precise kinetic parameters of the involved enzymes and to optimize elicitation protocols for maximizing the production of this interesting bioactive compound. The information and methodologies presented in this guide provide a solid foundation for future research in this area, with potential applications in crop improvement and natural product-based drug development.

References

- 1. Erwinia carotovora elicitors and Botrytis cinerea activate defense responses in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horticultureresearch.net [horticultureresearch.net]

- 3. [PDF] Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. | Semantic Scholar [semanticscholar.org]

- 4. Role of reducing co-factors in catalytic reactions of 6-hydroxymellein synthase, a multifunctional polyketide biosynthetic enzyme in carrot cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 6-Methoxymellein

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxymellein is a naturally occurring dihydroisocoumarin found predominantly in carrots (Daucus carota L.), where it contributes to their characteristic bitterness and acts as a phytoalexin, providing defense against microbial pathogens.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the evaluation of its biological effects are provided, along with a summary of its spectral data. Notably, this document elucidates the role of this compound in modulating the NF-κB signaling pathway, a key target in inflammation and cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identity

This compound, with the IUPAC name (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a chiral molecule belonging to the isocoumarin (B1212949) class of phenolic compounds.[2] Its structure features a bicyclic core composed of a dihydropyranone ring fused to a benzene (B151609) ring, substituted with a hydroxyl, a methoxy, and a methyl group.

Chemical Structure:

Image Source: PubChem CID 83412

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

| CAS Number | 13410-15-6[3] |

| Molecular Formula | C₁₁H₁₂O₄[2] |

| Molecular Weight | 208.21 g/mol [2] |

| SMILES | C[C@@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1[3] |

| InChI | InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m1/s1[3] |

| InChIKey | AIFNAMVERSBWPS-ZCFIWIBFSA-N[3] |

Physicochemical and Spectral Properties

This compound is a crystalline solid.[4] A summary of its known physicochemical and spectral properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Crystalline solid | [4] |

| Melting Point | 76-77 °C | [3] |

| Boiling Point | 444.2 °C (Predicted) | [5] |

| Solubility | Soluble in methanol (B129727), DMSO, ethanol.[6] | - |

| logP (Predicted) | 1.50220 | [5] |

Table 3: Spectral Data of this compound

| Technique | Data | Reference |

| UV-Vis (Methanol) | λmax at 267 and 302 nm | |

| ¹H NMR (DMSO-d₆) | Data compiled from literature; specific peak assignments may vary based on solvent and instrument. | [7] |

| δ 1.35 (d, 3H, J=6.3 Hz, CH₃) | ||

| δ 2.80 (m, 2H, CH₂) | ||

| δ 3.75 (s, 3H, OCH₃) | ||

| δ 4.60 (m, 1H, CH) | ||

| δ 6.25 (d, 1H, J=2.4 Hz, Ar-H) | ||

| δ 6.35 (d, 1H, J=2.4 Hz, Ar-H) | ||

| δ 10.5 (s, 1H, OH) | ||

| ¹³C NMR (DMSO-d₆) | Data compiled from literature; specific peak assignments may vary based on solvent and instrument. | [7] |

| δ 20.8 (CH₃) | ||

| δ 34.5 (CH₂) | ||

| δ 55.8 (OCH₃) | ||

| δ 75.9 (CH) | ||

| δ 100.5 (Ar-C) | ||

| δ 108.2 (Ar-C) | ||

| δ 110.1 (Ar-C) | ||

| δ 139.8 (Ar-C) | ||

| δ 162.5 (Ar-C) | ||

| δ 163.8 (Ar-C) | ||

| δ 169.5 (C=O) | ||

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 209 | - |

| IR | Characteristic peaks include O-H, C-H (aromatic and aliphatic), C=O (lactone), C=C (aromatic), and C-O stretching vibrations. | - |

Biological Activities and Signaling Pathway Modulation

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest to the scientific community.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer. It has been shown to inhibit the proliferation and migration of breast cancer cells. Furthermore, it effectively reduces the formation of mammospheres, which are enriched in cancer stem cells, indicating its potential to target the cancer stem cell population that is often responsible for tumor recurrence and metastasis.

Modulation of the NF-κB Signaling Pathway

A key mechanism underlying the biological activities of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Upon stimulation by various signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[8] this compound has been demonstrated to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB. This inhibitory action leads to the downregulation of NF-κB target genes, thereby exerting its anti-inflammatory and anticancer effects.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for key in vitro assays to evaluate its biological activity.

Isolation of this compound from Carrots

Protocol:

-

Extraction:

-

Lyophilized and powdered carrot material is extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated extract is suspended in water and partitioned with an equal volume of ethyl acetate.

-

The ethyl acetate fraction, containing this compound, is collected and dried.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a methanol/water gradient.

-

-

Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry.

-

Mammosphere Formation Assay

This assay is used to assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.

Protocol:

-

Cell Culture:

-

Breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured to sub-confluency in standard cell culture conditions.

-

-

Single-Cell Suspension:

-

Adherent cells are washed with PBS and detached using trypsin-EDTA.

-

The cells are resuspended in serum-free mammosphere culture medium and passed through a cell strainer to obtain a single-cell suspension.

-

-

Plating and Treatment:

-

Cells are seeded at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates.

-

The cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

-

Incubation and Sphere Formation:

-

The plates are incubated for 7-10 days to allow for the formation of mammospheres.

-

-

Quantification:

-

The number and size of mammospheres are quantified using an inverted microscope.

-

Mammosphere forming efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

-

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol details the investigation of this compound's effect on the nuclear translocation of NF-κB p65.

Protocol:

-

Cell Treatment:

-

Cells are pre-treated with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit or a standard protocol involving differential centrifugation.[9]

-

-

Protein Quantification:

-

The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.[10]

-

The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.[10]

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the nuclear to cytoplasmic ratio of NF-κB p65 is determined.

-

Conclusion

This compound is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to inhibit cancer cell proliferation and modulate the NF-κB signaling pathway makes it a compelling candidate for further investigation in the development of novel therapeutic agents for cancer and inflammatory diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H12O4 | CID 83412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS 13410-15-6: this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 10. benchchem.com [benchchem.com]

6-Methoxymellein: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxymellein, a dihydroisocoumarin first isolated from carrots (Daucus carota), has emerged as a molecule of significant interest in the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its anticancer, antifungal, antibacterial, and phytotoxic properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and development of this promising natural compound.

Introduction

This compound, chemically known as 8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a naturally occurring phenolic compound. It was initially identified as a phytoalexin in carrots, where it contributes to the plant's defense mechanisms against microbial pathogens and is associated with bitterness.[1] Beyond its role in plant biology, this compound has demonstrated a spectrum of pharmacological effects, positioning it as a lead compound for potential therapeutic applications. This guide aims to consolidate the existing scientific data on its biological activities, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound, particularly against breast cancer stem cells (BCSCs). BCSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-231 | Breast Cancer | Proliferation Suppression | >0.8 mM (at 24h) | [2] |

| MCF-7 | Breast Cancer | Proliferation Suppression | >0.5 mM (at 24h) | [2] |

Further research is required to establish a comprehensive profile of IC50 values across a wider range of cancer cell lines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anticancer activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][[“]] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

This compound has been shown to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][[“]] This prevents the transcription of downstream target genes, including pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are known to promote the self-renewal and survival of breast cancer stem cells.[3][[“]]

Effects on Cancer Stem Cell Properties

This compound has been demonstrated to effectively target breast cancer stem cells by:

-

Inhibiting Mammosphere Formation: It reduces the number and size of mammospheres, which are 3D in vitro cultures enriched in breast cancer stem cells.[2]

-

Reducing the CD44+/CD24- Cell Population: It decreases the proportion of cells with the CD44+/CD24- surface marker profile, a characteristic of breast cancer stem cells.

-

Suppressing Stemness-Associated Proteins: It downregulates the expression of key stemness markers such as c-Myc, Sox-2, and Oct4.[2]

-

Inhibiting Colony Formation and Cell Migration: It impairs the ability of cancer cells to form colonies and migrate, crucial processes in tumor progression and metastasis.[2]

Antimicrobial Activity

As a phytoalexin, this compound possesses inherent antimicrobial properties, contributing to the defense of the carrot plant against invading pathogens.

Antifungal Activity

This compound has shown potential as an antifungal agent, particularly against dermatophytes, which are fungi that cause infections of the skin, hair, and nails.[1] It has been investigated for its ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.

Quantitative Antifungal Data:

| Fungal Species | Activity | MIC/MFC (µg/mL) | Reference |

| Trichophyton rubrum | Antifungal | - | [1] |

| Candida albicans | Antifungal | - | |

| Aspergillus niger | Antifungal | - |

Specific MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values for a broad range of fungal pathogens are yet to be comprehensively reported.

Antibacterial Activity

The antibacterial properties of this compound have also been noted, with a generally greater efficacy observed against Gram-positive bacteria compared to Gram-negative bacteria.

Quantitative Antibacterial Data:

| Bacterial Species | Gram Stain | Activity | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | Antibacterial | - | |

| Bacillus subtilis | Positive | Antibacterial | - | |

| Escherichia coli | Negative | Antibacterial | - | |

| Pseudomonas aeruginosa | Negative | Antibacterial | - |

Further studies are needed to determine the specific MIC values of this compound against a diverse panel of pathogenic bacteria.

Phytotoxic Activity

As a secondary metabolite in plants, this compound can exert phytotoxic effects, influencing the growth and development of other plants. This allelopathic potential is an area of ongoing research.

Quantitative Phytotoxicity Data:

| Plant Species | Effect | Parameter | Value | Reference |

| Lactuca sativa (Lettuce) | Inhibition of radicle and hypocotyl growth | - | - | |

| Allium cepa (Onion) | Inhibition of germination and root growth | - | - |

Quantitative data on the phytotoxic effects of this compound, such as EC50 (half maximal effective concentration) values for growth inhibition, require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

DMEM/F12 medium

-

B27 supplement

-

EGF (Epidermal Growth Factor)

-

bFGF (basic Fibroblast Growth Factor)

-

Penicillin/Streptomycin

-

Trypsin-EDTA

-

Ultra-low attachment plates

-

This compound

Protocol:

-

Culture breast cancer cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA and create a single-cell suspension.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend cells in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin/Streptomycin) at a density of 20,000 viable cells/mL.

-

Plate 1 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.

-

Add this compound at desired concentrations to the treatment wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.

-

Count the number of mammospheres (spheres > 50 µm in diameter) under a microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect and quantify proteins in the NF-κB signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (NF-κB p65, NF-κB p50, IκBα, p-IκBα, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

This compound

-

Spectrophotometer

Protocol:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the mammosphere formation assay.

Conclusion and Future Directions

This compound is a multifaceted natural compound with promising biological activities, particularly in the realm of anticancer therapy. Its ability to target cancer stem cells by inhibiting the NF-κB signaling pathway presents a compelling avenue for the development of novel cancer treatments. Furthermore, its inherent antimicrobial and phytotoxic properties warrant further investigation for potential applications in agriculture and as a source of new antimicrobial agents.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Establishing detailed IC50 and MIC values across a wide range of cancer cell lines and microbial pathogens.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

-

Elucidation of Other Mechanisms: Investigating other potential molecular targets and signaling pathways affected by this compound.

The continued exploration of this compound holds significant promise for the discovery of new and effective therapeutic agents.

References

The Discovery and Isolation of 6-Methoxymellein: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxymellein ((3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one) is a naturally occurring dihydroisocoumarin first identified in 1960.[1] Primarily known as a phytoalexin, it plays a crucial role in the defense mechanisms of plants, notably carrots (Daucus carota), where it also contributes to bitterness.[2][3] Beyond its role in plant biology, this compound has garnered significant interest for its diverse biological activities, including antimicrobial and potent anticancer properties.[4][5] Recent studies have highlighted its ability to target breast cancer stem cells by modulating the NF-κB signaling pathway.[4][6] This guide provides a comprehensive overview of the discovery, natural sources, detailed isolation protocols, and physicochemical properties of this compound, serving as a technical resource for its further study and application.

Discovery and Natural Sources

This compound was first isolated from bitter carrots (Daucus carota) in 1960.[1][4] Its production in carrot tissue is significantly induced by stress factors, such as exposure to pathogens or UV-C radiation, classifying it as a phytoalexin—a low molecular weight antimicrobial compound synthesized by plants in response to infection or stress.[2][3] Fungal infection, in particular, can lead to higher yields of the compound from carrot roots.[1]

While prominently associated with carrots, this compound is not exclusive to the plant kingdom. It has been isolated from various fungal species, including Sporormia bipartis and the endophytic fungus Aspergillus caespitosus.[1] This widespread occurrence across different biological kingdoms underscores the compound's significance in natural product chemistry.

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molar Mass | 208.21 g/mol | [2] |

| CAS Number | 13410-15-6 | [2] |

| Appearance | Solid | |

| Key Identifiers | PubChem CID: 93040 | [2] |

Table 2: Quantitative Occurrence of this compound in Carrots

| Sample Type | Concentration Range (µg/g) | Notes | Reference |

| Fresh & Processed Carrots | 0.02 - 76.00 | Found in 78% of 176 samples tested. | [3] |

Experimental Protocols: Isolation and Purification

The isolation of this compound can be achieved from various sources, primarily carrots or fungal cultures. The following protocols are synthesized from established methodologies.[6][7]

General Workflow

The isolation process typically involves extraction from the source material, followed by a series of chromatographic purification steps to obtain the pure compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. (R)-(-)-6-methoxymellein | C11H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Methoxymellein in Carrot Bitterness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 6-methoxymellein (6-MM), a dihydroisocoumarin compound identified as a contributor to bitterness in carrots (Daucus carota L.). This document outlines the biosynthesis of 6-MM, its sensory properties, factors influencing its accumulation, and detailed methodologies for its analysis. The information presented is intended to support research and development efforts in the fields of food science, agriculture, and natural product chemistry.

Introduction: The Chemical Basis of Bitterness in Carrots

The characteristic sweet flavor of carrots is a key attribute for consumer acceptance. However, the development of bitterness can be a significant quality issue. While a complex mixture of compounds, including polyacetylenes, contributes to this off-flavor, this compound (3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin) was one of the first bitter compounds to be isolated and identified from carrots.[1] this compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as microbial infection, wounding, or exposure to ethylene.[2][3] Its presence is therefore an indicator of the physiological state of the carrot root.

Biosynthesis of this compound

This compound is synthesized via the polyketide pathway.[2][4] This metabolic route involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme. While the complete enzymatic cascade in carrots is not fully elucidated, a proposed pathway is outlined below. The final step in the biosynthesis is the O-methylation of the precursor, 6-hydroxymellein, a reaction catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase.[5] This methylation step is considered a rate-limiting step in this compound production.[6]

Factors Influencing this compound Accumulation

The concentration of this compound in carrots is influenced by a variety of pre- and post-harvest factors. Understanding these factors is crucial for controlling bitterness in carrot products.

-

Stress and Pathogen Attack: As a phytoalexin, this compound production is induced by various stressors, including fungal infections (e.g., from Alternaria spp.) and mechanical damage.[2]

-

Ethylene Exposure: Ethylene, a plant hormone involved in ripening and stress responses, is a potent inducer of this compound synthesis.[7] Storage of carrots with ethylene-producing fruits and vegetables should be avoided.

-

Storage Conditions: Low-temperature storage (e.g., at 1°C) can help maintain low levels of this compound for extended periods.[1]

-

Processing: Thermal processing methods can impact this compound levels. Blanching with boiling water has been shown to reduce its concentration significantly.[1]

Sensory Perception of this compound

This compound is characterized by a bitter taste. The perception of bitterness is a complex sensory experience influenced by the concentration of the bitter compound, the food matrix, and individual sensitivity. The "just noticeable difference" level for this compound in carrots has been reported, and exceeding this threshold can lead to consumer rejection.[1] However, it is important to note that other compounds, particularly polyacetylenes like falcarindiol, are also significant contributors to carrot bitterness and may, in some cases, be more impactful than this compound.[8]

Quantitative Data on this compound

The following tables summarize quantitative data on this compound levels in carrots and its sensory threshold.

Table 1: Concentration of this compound in Carrots under Various Conditions

| Condition | This compound Concentration (µg/g) | Reference(s) |

| Fresh, unprocessed carrots | 0.02 - 76.00 | [1] |

| Stored at 1°C for 17 weeks | Low levels maintained | [1] |

| Blanched (boiling water) | Reduced by 69% | [1] |

| Blanched (steam) | Reduced by 33% | [1] |

| Processed into juice (with boiling water blanching) | Reduced by 94% | [1] |

| Processed into juice (with steam blanching) | Reduced by 85% | [1] |

Table 2: Sensory Threshold for this compound

| Matrix | Threshold Type | Concentration | Reference(s) |

| Carrots | Just Noticeable Difference | Not explicitly quantified in µg/g, but noted that only 1 of 79 fresh carrots exceeded this level. | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and sensory analysis of this compound in carrots.

Extraction and Quantification of this compound

A rapid and efficient method for the analysis of this compound involves boiling water extraction followed by solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[9][10]

Materials:

-

Carrot sample

-

Blender

-

Boiling deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector and a C18 column

Protocol:

-

Sample Preparation: Homogenize a known weight of carrot tissue in a blender.

-

Extraction: Transfer a subsample of the homogenate to a flask and add a known volume of boiling deionized water. Boil for a specified time (e.g., 15 minutes), then cool and filter.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the this compound with methanol.

-

-

HPLC Analysis:

-

Inject the methanolic eluate into the HPLC system.

-

Use a C18 column and a mobile phase gradient of methanol and water. A typical gradient might be: 40% methanol in water for 2 min, then a linear gradient to 60% methanol over 10 min, followed by a linear gradient to 80% methanol over 12 min.[9]

-

Detect this compound using a UV detector at 267 nm.[9]

-

Quantify the concentration by comparing the peak area to a standard curve prepared with pure this compound.

-

Sensory Analysis for Bitterness Threshold Determination

The following protocol outlines a method for determining the bitterness threshold of this compound in a carrot matrix using a trained sensory panel.

Materials:

-

Carrot puree (prepared from carrots with no detectable this compound)

-

Pure this compound standard

-

Deionized water

-

Presentation cups

-

Sensory evaluation software or ballots

Protocol:

-

Panelist Training:

-

Train a panel of assessors (typically 10-15 individuals) to recognize and rate the intensity of bitterness using standard bitter solutions (e.g., quinine (B1679958) sulfate (B86663) or caffeine) at varying concentrations.

-

Familiarize the panelists with the carrot puree matrix.

-

-

Sample Preparation:

-

Prepare a series of carrot puree samples with increasing concentrations of this compound. The concentration range should span from below the expected detection threshold to a level of clear bitterness.

-

Include a control sample of the carrot puree with no added this compound.

-

-

Sensory Evaluation:

-

Use a forced-choice method, such as the ascending forced-choice (AFC) method or a 3-Alternative Forced Choice (3-AFC) test.

-

Present the samples to the panelists in a randomized and blind manner.

-

For each concentration step, ask the panelists to identify the sample that is different (i.e., more bitter) from the others.

-

Provide water and unsalted crackers for palate cleansing between samples.

-

-

Data Analysis:

-

Determine the individual detection threshold for each panelist.

-

Calculate the group bitterness detection threshold, which is typically defined as the concentration at which 50% of the panel can correctly identify the bitter sample.

-

Conclusion

This compound plays a notable role in the development of bitterness in carrots, particularly as an indicator of physiological stress. While other compounds also contribute significantly to the overall bitter flavor profile, understanding the biosynthesis and regulation of this compound is key to developing strategies for mitigating bitterness in fresh and processed carrots. The analytical and sensory methods detailed in this guide provide a framework for researchers to accurately quantify this compound and assess its sensory impact, thereby supporting the production of higher quality carrot products.

References

- 1. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling [mdpi.com]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. repo.uni-hannover.de [repo.uni-hannover.de]

- 6. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Bitterness Intensity of Citrus Products by an Untrained Panel Using Relative-to-Reference Rating [scirp.org]

- 8. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) [mdpi.com]

- 9. Biosynthesis of 6-Hydroxymellein Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal production of 6-methoxymellein, a dihydroisocoumarin with noteworthy biological activities, and its related compounds. This document details the fungal sources, biosynthetic pathways, experimental protocols for production and analysis, and the key signaling pathways that regulate its synthesis.

Introduction to this compound and its Analogs

This compound is a naturally occurring dihydroisocoumarin, a class of polyketide secondary metabolites. These compounds are produced by a variety of organisms, including fungi, plants, and bacteria, and are known to exhibit a range of biological activities.[1] Fungal sources are particularly notable for their diverse production of this compound and its structural analogs. The core structure of these compounds, the dihydroisocoumarin scaffold, is biosynthesized via the polyketide pathway.

This guide focuses on the fungal production of this compound and related dihydroisocoumarins, providing researchers with the necessary information to explore their production, regulation, and potential applications.

Fungal Producers of this compound and Related Compounds

Several fungal species have been identified as producers of this compound and its derivatives. The primary producers belong to the phylum Ascomycota. While a comprehensive list of all producing species is beyond the scope of this guide, the table below summarizes key fungal sources and the compounds they produce.

| Fungal Species | Compound(s) Produced | Reference(s) |

| Sporormia bipartis | This compound | [2] |

| Sporormia affinis | This compound, 7-chloro-6-methoxymellein, 5,7-dichloro-6-methoxymellein | |

| Penicillium chrysogenum | This compound, 6-Hydroxymellein (B1220941), 5,6-dihydroxymellein, 4-chloro-6-hydroxymellein, 4-chloro-5,6-di-hydroxymellein | [3] |

| Aspergillus terreus | 6-Hydroxymellein (precursor to Terrein) | [4] |

| Parastagonospora nodorum | (R)-Mellein, (R)-O-methylmellein | [5] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the polyketide pathway, which is a major route for the production of secondary metabolites in fungi. The core of this pathway is the iterative action of a large, multifunctional enzyme called a polyketide synthase (PKS). While the specific PKS responsible for this compound in Sporormia species has not been fully characterized, the biosynthesis of the closely related compounds (R)-mellein and 6-hydroxymellein provides a well-established model.[5]

The proposed biosynthetic pathway for this compound is initiated by a partially reducing polyketide synthase (PR-PKS). This enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to build a pentaketide (B10854585) chain. The PR-PKS contains a ketoreductase (KR) domain that selectively reduces one of the keto groups during chain assembly. Following cyclization and release from the PKS, the resulting intermediate, 6-hydroxymellein, is then methylated by an O-methyltransferase to yield this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of a this compound-producing fungus, extraction and purification of the compound, and its quantification. These protocols are based on established methods for fungal secondary metabolite production and analysis and may require optimization for specific fungal strains and laboratory conditions.

Fungal Cultivation for this compound Production

The following protocol describes a general method for the cultivation of Sporormia species for the production of secondary metabolites.

4.1.1. Materials

-

Culture of Sporormia bipartis or a related species

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile water

-

Erlenmeyer flasks (250 mL)

-

Incubator shaker

4.1.2. Protocol

-

Activation of Fungal Culture: Inoculate a fresh PDA plate with the Sporormia culture. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Preparation of Inoculum: Aseptically add 10 mL of sterile water to the mature PDA plate. Gently scrape the surface of the mycelium with a sterile loop to release spores and mycelial fragments, creating a suspension.

-

Liquid Culture Inoculation: Transfer 5 mL of the spore/mycelial suspension to a 250 mL Erlenmeyer flask containing 100 mL of PDB.

-

Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 14-21 days in the dark.

Extraction and Purification of this compound

This protocol is adapted from methods for the purification of dihydroisocoumarins from fungal cultures.[3][6]

4.2.1. Materials

-

Fungal culture broth from step 4.1

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

4.2.2. Protocol

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

-

-

Fraction Pooling and Final Purification: Combine the fractions containing the compound of interest (identified by its Rf value on TLC compared to a standard, if available). Further purify the combined fractions using preparative TLC or a second column chromatography step with a shallower gradient to obtain pure this compound.

Quantification of this compound by HPLC-DAD

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

4.3.1. Materials

-

Purified this compound or a certified reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid

-

HPLC system with a DAD detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

4.3.2. Protocol

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the purified sample or crude extract in methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a suitable ratio of A and B (e.g., 80:20), and run a linear gradient to increase the concentration of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 270 nm and 305 nm).

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Regulatory Signaling Pathways

The production of secondary metabolites in fungi, including polyketides like this compound, is tightly regulated by complex signaling networks. These pathways allow the fungus to respond to environmental cues such as nutrient availability, light, and stress, and to coordinate secondary metabolism with growth and development. While the specific regulation of this compound biosynthesis is not fully elucidated, several key signaling pathways are known to play a global role in the regulation of fungal secondary metabolism.

Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK cascades are conserved signaling modules in eukaryotes that transduce extracellular signals to the nucleus, leading to changes in gene expression. In fungi, MAPK pathways are involved in a wide range of cellular processes, including cell wall integrity, stress response, and the regulation of secondary metabolism. It is hypothesized that environmental stresses that trigger MAPK signaling can lead to the activation of transcription factors that bind to the promoter regions of polyketide synthase genes, thereby inducing the production of compounds like this compound.

cAMP-Dependent Protein Kinase A (cAMP-PKA) Signaling

The cAMP-PKA pathway is another crucial signaling cascade that regulates fungal secondary metabolism, often in response to nutrient availability, particularly glucose. G-protein coupled receptors (GPCRs) on the cell surface can sense extracellular glucose levels, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors that can regulate the expression of secondary metabolite biosynthetic gene clusters.

References

- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 6-methoxy-mellein by Sporormia bipartis Cain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroisocoumarins from fungi: isolation, structure elucidation, circular dichroism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxymellein Accumulation in Response to Plant Stress

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxymellein is a naturally occurring dihydroisocoumarin, a type of phenolic compound, predominantly found in carrots (Daucus carota) and responsible for the bitter taste often associated with them.[1][2] Chemically identified as (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, with the molecular formula C₁₁H₁₂O₄, it plays a crucial role in plant defense.[3][4] this compound is classified as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants as a response to various stresses, including microbial infection or physical damage.[5][6] Its induction is a key component of the plant's innate immune system, providing resistance against a range of pathogens, such as the fungus Botrytis cinerea.[1] The study of this compound provides valuable insights into plant defense mechanisms and holds potential for applications in agriculture and pharmacology due to its antifungal and anticancer properties.[5][[“]]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process. The immediate precursor is 6-hydroxymellein, which is synthesized by a polyketide synthase (PKS) enzyme.[8] The final and defining step in the pathway is the methylation of 6-hydroxymellein. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:6-hydroxymellein O-methyltransferase (6HMT). The enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-6 position of 6-hydroxymellein, yielding this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][9] The activity of this O-methyltransferase is not typically found in healthy, unstressed carrot tissue but is significantly induced upon exposure to elicitors, correlating directly with the accumulation of this compound.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carrot - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H12O4 | CID 83412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. consensus.app [consensus.app]

- 8. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A methyltransferase for synthesis of the phytoalexin 6‐methoxymellein in carrot cells [periodicos.capes.gov.br]

A Technical Guide to the Spectroscopic Identification of 6-Methoxymellein

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and methodologies required for the confident identification of 6-methoxymellein, a naturally occurring dihydroisocoumarin. The information presented herein is essential for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 4.65 | m | |

| 4α | 2.91 | dd | 16.8, 3.6 |

| 4β | 3.02 | dd | 16.8, 11.2 |

| 5 | 6.45 | d | 2.4 |

| 7 | 6.35 | d | 2.4 |

| 3-CH₃ | 1.50 | d | 6.4 |

| 6-OCH₃ | 3.82 | s | |

| 8-OH | 11.17 | s |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 169.3 |

| 3 | 76.5 |

| 4 | 34.7 |

| 4a | 139.8 |

| 5 | 107.8 |

| 6 | 165.8 |

| 7 | 101.2 |

| 8 | 162.1 |

| 8a | 101.5 |

| 3-CH₃ | 21.1 |

| 6-OCH₃ | 55.4 |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and aids in confirming the molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Formula |

| ESI+ | 209.0792 [M+H]⁺ | C₁₁H₁₃O₄ |

Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of this compound are crucial for reproducible results.

Isolation of this compound from Daucus carota (Carrot)

The following protocol outlines the extraction and purification of this compound from carrot root.[1]

-

Extraction:

-

Powdered carrot root (1.2 kg) is extracted with methanol (B129727) (12 L).

-

The methanol extract is concentrated to 2 L and then saturated with water.

-

The remaining methanol is evaporated, and the aqueous phase is extracted with an equal volume of ethyl acetate (B1210297).

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is concentrated and loaded onto a silica (B1680970) gel column (3 x 35 cm).

-

The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

-

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of purified this compound is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR spectra are acquired with standard parameters.

-

¹³C NMR spectra are acquired with proton decoupling.

-

2D NMR experiments (COSY, HSQC, HMBC) are performed to aid in structural elucidation and assignment of proton and carbon signals.

-

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

The instrument is operated in positive ion mode.

-

The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined with high mass accuracy to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the experimental workflow for the identification of this compound and its chemical structure.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 6-Methoxymellein Derivatives and Their Natural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxymellein, a dihydroisocoumarin first isolated from carrots (Daucus carota), is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse biological activities.[1][2] As a phytoalexin, it plays a crucial role in plant defense mechanisms, exhibiting both antifungal and antimicrobial properties.[1] Beyond its role in plants, this compound and its natural analogues have demonstrated promising therapeutic potential, most notably in the realm of oncology. This technical guide provides a comprehensive overview of this compound, its derivatives, and natural analogues, with a focus on their biological activities, mechanisms of action, and the experimental protocols used for their study.

Chemical Structure and Natural Occurrence